2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride
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Overview
Description
LY 2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). It is known for its ability to elevate glycine levels in the cerebrospinal fluid and enhance the release of neurotransmitters such as acetylcholine and dopamine in the brain . This compound has significant implications in neuropharmacology due to its effects on neurotransmitter regulation.
Mechanism of Action
Target of Action
LY2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft back into neurons and glial cells. By inhibiting GlyT1, LY2365109 increases the availability of glycine in the synaptic cleft .
Mode of Action
LY2365109 binds to GlyT1 with high affinity, preventing the transporter from reabsorbing glycine into the presynaptic neuron. This inhibition leads to elevated levels of glycine in the synaptic cleft, which can enhance glycine-mediated neurotransmission. Glycine acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity, learning, and memory .
Biochemical Pathways
The primary biochemical pathway affected by LY2365109 is the glycine reuptake pathway. By inhibiting GlyT1, the compound increases extracellular glycine levels, which in turn enhances NMDA receptor activity. This can lead to increased calcium influx into neurons, promoting various downstream signaling pathways involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
LY2365109 hydrochloride exhibits favorable pharmacokinetic properties. It is well-absorbed when administered orally and has a good bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained inhibition of GlyT1, making it effective for therapeutic use .
Result of Action
At the molecular level, LY2365109 increases glycine levels in the synaptic cleft, enhancing NMDA receptor function. This can lead to improved synaptic plasticity and cognitive function. At the cellular level, the increased NMDA receptor activity can promote neuroprotection and potentially ameliorate symptoms of neurological disorders such as schizophrenia and epilepsy .
Action Environment
The efficacy and stability of LY2365109 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and modulators in the synaptic cleft can affect its inhibitory action on GlyT1. Additionally, factors such as pH, temperature, and the presence of metabolic enzymes can influence the compound’s stability and bioavailability .
Preparation Methods
The synthesis of LY 2365109 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its inhibitory activity against GlyT1.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability.
Industrial production methods for LY 2365109 hydrochloride are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
LY 2365109 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
LY 2365109 hydrochloride has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the regulation of neurotransmitters and the role of glycine transporters in the brain.
Epilepsy Research: The compound has been shown to increase seizure thresholds and reduce the frequency of seizures in animal models, making it a potential target for epilepsy treatment.
Psychiatric Disorders: Research has explored its potential in treating psychiatric disorders such as schizophrenia and depression by modulating neurotransmitter levels.
Drug Development: LY 2365109 hydrochloride serves as a lead compound for the development of new drugs targeting glycine transporters.
Comparison with Similar Compounds
LY 2365109 hydrochloride is unique in its high selectivity and potency as a GlyT1 inhibitor. Similar compounds include:
ALX5407: Another GlyT1 inhibitor with similar neuropharmacological effects but different chemical structure.
Org 24598: A GlyT1 inhibitor used in research for its effects on glycine levels and neurotransmission.
Sarcosine: A naturally occurring amino acid that also inhibits GlyT1 but with lower potency compared to LY 2365109 hydrochloride.
The uniqueness of LY 2365109 hydrochloride lies in its high selectivity for GlyT1 over other glycine transporters, making it a valuable tool for studying the specific role of GlyT1 in various physiological and pathological processes .
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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